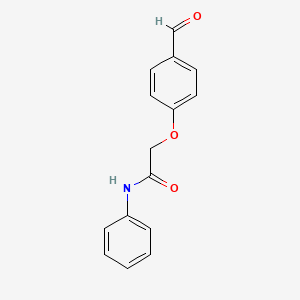

2-(4-formylphenoxy)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of trichalcones containing a core s-triazine moiety were synthesized, where the intermediate 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine was synthesized by the reaction of cyanuric chloride with sodium salt of p-hydroxy benzaldehyde using a phase-transfer catalyst . Another study reported the synthesis of an imine-linked conjugated covalent organic framework (COF) through a water-based synthesis reaction between 1,5-diaminonaphthalene and 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine .

科学的研究の応用

Biological Activity and Drug Development

The compound 2-(4-formylphenoxy)-N-phenylacetamide and its derivatives have been explored for their biological activities. For instance, certain analogues like 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides have been synthesized and found to exhibit antimicrobial activity against various fungal and bacterial strains, indicating their potential in developing antimicrobial agents (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012). Similarly, compounds involving 2-phenoxy-N-phenylacetamide cores have shown promise in the field of hybrid drug development for multifactorial illnesses (Abdelhamid, Omar, Ragheb, & Elwahy, 2022).

Anticancer Properties

Research has also delved into the anticancer properties of 2-phenoxy-N-phenylacetamide derivatives. A series of such compounds were synthesized, revealing that many exhibited moderate cytotoxicity against several human cancer cell lines, with some showing potent cell growth inhibitory activity. This indicates their potential as novel anticancer agents (Shan, Liu, Ma, Fan, Wang, & Dong, 2016).

Antitubercular Activity

Another area of interest is the antitubercular activity of derivatives like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide. A series of such compounds were synthesized, and they demonstrated potent or moderate active properties against M. tuberculosis H37Rv, suggesting their potential as affordable antitubercular agents (Ang et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, “4-(4-Formylphenoxy)benzonitrile”, indicates that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

将来の方向性

While specific future directions for “2-(4-formylphenoxy)-N-phenylacetamide” are not available, research in the field of self-healing hydrogels, which can autonomously repair themselves when ruptured or traumatized, is a promising area. These hydrogels are superior in terms of durability and stability due to their capacity to reform their shape, injectability, and stretchability, thereby regaining back the original mechanical property .

作用機序

Target of Action

The primary target of 2-(4-formylphenoxy)-N-phenylacetamide is related to the synthesis of β-lactam derivatives . β-lactams are a class of antibiotics, which include penicillins, monobactams, carbacephems, and cephamycins . These antibiotics are known for their biological activity and are used widely in the medical field .

Mode of Action

The compound interacts with its targets through a diastereoselective ketene-imine cycloaddition reaction . This reaction involves the compound 2-(4-formylphenoxy) acetic acid and an imine, using NEt3 as a base and p-toluensulfonyl chloride . The result of this reaction is the formation of aldehyde-functionalized β-lactams .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of β-lactams . The compound contributes to the stereoselective synthesis of β-lactams, which is a critical process in the production of various antibiotics .

Result of Action

The result of the action of this compound is the production of aldehyde-functionalized β-lactams . These β-lactams are key components in a range of antibiotics, contributing to their biological activity .

生化学分析

Biochemical Properties

The compound 2-(4-formylphenoxy)-N-phenylacetamide has been found to play a role in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with organoboron reagents in the process .

Cellular Effects

For instance, thiazole-pyridine hybrids, which also contain a phenoxyacetamide moiety, have demonstrated anticancer activity against prostate, liver, laryngeal, and breast cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

Its role in the Suzuki–Miyaura coupling reaction suggests that it may be relatively stable under mild and functional group tolerant reaction conditions .

Metabolic Pathways

Its role in the Suzuki–Miyaura coupling reaction suggests that it may interact with organoboron reagents and palladium in this process .

特性

IUPAC Name |

2-(4-formylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFBRNOSAWNLFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)

![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)

![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2829060.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide](/img/structure/B2829062.png)

![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)

![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)

![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)

![3-cinnamyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2829073.png)

![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)